Cyclopentylbenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopentylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIHFNQRHGYISG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220271 | |
| Record name | Benzene, cyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700-88-9 | |
| Record name | Cyclopentylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, cyclopentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentylbenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, cyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOPENTYLBENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Cyclopentylbenzene and Its Derivatives
Direct Synthesis Approaches for Cyclopentylbenzene
The direct formation of the carbon-carbon bond between the cyclopentyl and phenyl moieties can be achieved through several established and modern synthetic protocols.
Organometallic Reagent-Based Syntheses
Organometallic compounds, particularly Grignard reagents, are fundamental in the synthesis of this compound. orgosolver.comsolubilityofthings.com These reagents, with the general formula R-Mg-X, feature a nucleophilic carbon that can attack electrophilic centers. wikipedia.orgpressbooks.pub The preparation of a Grignard reagent typically involves the reaction of an organic halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). ebsco.comlibretexts.org
A common route to this compound involves the reaction of a phenylmagnesium halide with a cyclopentyl halide or vice versa. For instance, phenylmagnesium bromide can be reacted with cyclopentyl bromide. pearson.com In a documented procedure, a 3.0 M solution of phenylmagnesium bromide in ether was added to THF, and then cyclopentanone (B42830) was introduced at 0°C. google.com The reaction mixture was stirred and refluxed, followed by the addition of ice and hydrochloric acid to yield cyclopentenylbenzene, which can then be hydrogenated to this compound. google.com
The reactivity of organometallic compounds is influenced by the metal center. Organolithium reagents, for example, have a more polarized carbon-lithium bond compared to the carbon-magnesium bond in Grignard reagents, making them stronger nucleophiles. mt.com
Hydrodecyanation Protocols
Hydrodecyanation offers an alternative route for the synthesis of cycloalkyl arenes from α-quaternary benzyl (B1604629) cyanides. orgsyn.org This method involves the removal of a cyanide group and its replacement with a hydrogen atom. A two-step synthesis starting from readily available benzyl cyanides has been described. orgsyn.org
The first step involves the α-dialkylation of benzyl cyanide with a dihaloalkane, such as 1,4-dibromobutane (B41627), under phase-transfer conditions to construct the cyclopentane (B165970) ring adjacent to the cyano group, forming 1-phenylcyclopentane-1-carbonitrile. orgsyn.org In the subsequent hydrodecyanation step, an ionic hydride reagent like sodium hydride (NaH) in the presence of lithium iodide (LiI) is used. orgsyn.org The proposed mechanism involves a hydride attack on the nitrile, followed by a concerted C-C bond cleavage and a 1,2-proton shift to yield this compound and sodium cyanide. orgsyn.orgorgsyn.org This process is facilitated by a cation-π interaction between the alkali metal and the aromatic ring. ntu.edu.sg
Catalytic Hydrogenation Methods
Catalytic hydrogenation is a key method for the synthesis of this compound, typically by reducing the double bond in cyclopentenylbenzene. chula.ac.th This precursor can be synthesized via several routes, including the reaction of phenylmagnesium bromide and cyclopentanone. google.com The subsequent hydrogenation can be carried out using a variety of catalysts.
For example, the hydrogenation of cyclopentenylbenzene can be achieved under a balloon pressure of hydrogen for an extended period, followed by filtration and purification. google.com Supported alkali metals have been shown to be effective catalysts for the hydrogenation of aromatic hydrocarbons. chula.ac.th Homogeneous catalytic hydrogenation using transition metal complexes, such as those of rhodium, is also a powerful technique, particularly for the selective reduction of unhindered double bonds. orgsyn.org These reactions often exhibit high efficiency and can be performed under mild conditions. mdpi.com
Other Specific Synthetic Routes
Friedel-Crafts alkylation is a classic and widely used method for attaching alkyl groups to an aromatic ring. wikipedia.orgmt.com This electrophilic aromatic substitution reaction involves reacting benzene (B151609) with an alkylating agent, such as chlorocyclopentane (B1362555) or cyclopentene (B43876), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). vulcanchem.comreddit.comscribd.com The reaction proceeds through the formation of a carbocation electrophile that attacks the benzene ring. mt.comlibretexts.org Sulfuric acid can also be used as a catalyst for the alkylation of aromatic compounds with alkenes. unise.org
Synthesis of Functionalized this compound Derivatives
The functionalization of the this compound aromatic ring is crucial for creating a variety of derivatives with different chemical properties.
Nitration and Amination Pathways
Nitration: The introduction of a nitro group (-NO₂) onto the benzene ring of this compound is a standard electrophilic aromatic substitution. The reaction is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). vulcanchem.compearson.com The cyclopentyl group is an electron-donating group, which influences the regioselectivity of the substitution. Research has shown that the nitration of this compound yields mono- and dinitro compounds. acs.org The primary product of mononitration is a mixture of ortho- and para-nitrothis compound, with the para isomer often being the major product due to steric hindrance at the ortho position. Dinitration also occurs under specific conditions. acs.org
Amination: The amino group (-NH₂) is typically introduced by the reduction of a nitro group. The nitrothis compound isomers obtained from nitration can be reduced to the corresponding aminocyclopentylbenzenes. acs.org Common reduction methods include catalytic hydrogenation over catalysts like palladium or platinum, or chemical reduction using reagents such as tin and hydrochloric acid. acs.org The resulting monoaminothis compound can be separated from any diamino byproducts based on the differential solubility of their amine-tin chloride-hydrogen chloride complexes in ether. acs.org Direct amination of the aromatic ring is less common but can be achieved under specific conditions, for instance, through radical-mediated pathways. researchgate.net
Halogenation Reactions
The introduction of halogen atoms onto the this compound framework can be directed to either the aromatic ring or the benzylic position of the cyclopentyl group, depending on the reaction conditions.
Electrophilic aromatic substitution is a primary method for halogenating the benzene ring. For instance, the reaction of this compound with chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) predominantly yields para-chlorothis compound. vulcanchem.com Similarly, bromination using bromine (Br₂) with an appropriate catalyst would lead to the corresponding para-bromothis compound. These reactions proceed through the generation of a potent electrophile which is then attacked by the electron-rich benzene ring, with the cyclopentyl group directing the substitution to the para position due to steric hindrance and its electron-donating nature. vulcanchem.comlibretexts.org
For halogenation at the benzylic position (the carbon atom of the cyclopentyl ring attached to the benzene ring), radical substitution conditions are employed. A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of UV light or a radical initiator. reddit.com This method selectively introduces a bromine atom at the benzylic carbon, which is the most reactive site for radical substitution due to the stability of the resulting benzylic radical.
A one-pot method for the 1,2-dibromination of the alkyl chain in arylalkanes, including this compound, has been developed. This process utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), bromine, and a manganese(III) porphyrin catalyst under blue light irradiation (470 nm). chemrxiv.org However, in the case of this compound, this reaction can lead to a complex mixture of products. chemrxiv.org
Hydroxylation and Oxidation Transformations
The oxidation of this compound can lead to a variety of products depending on the reagents and reaction conditions.
Benzylic Oxidation: The benzylic carbon of this compound is susceptible to oxidation. Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under acidic conditions can cleave the cyclopentyl ring and oxidize the benzylic position to a carboxylic acid, forming benzoic acid derivatives. vulcanchem.com A milder approach involves a manganese(III) porphyrin-catalyzed oxidation using iodosylbenzene diacetate (PIDA) and Oxone® in a mixture of acetonitrile (B52724) and water. This system can hydroxylate the benzylic position, which is then further oxidized to a ketone. researchgate.netrsc.org Specifically, the reaction of this compound under these conditions can lead to the formation of valerophenone. chemrxiv.org The initial step is the hydroxylation of the benzylic position, followed by subsequent oxidation. chemrxiv.orgrsc.org
Aromatic Ring Hydroxylation: Direct hydroxylation of the aromatic ring of this compound can be achieved using hydrogen peroxide in the presence of a catalyst. A process has been described for the nuclear hydroxylation of various aromatic compounds, including this compound, by treating them with an aqueous hydrogen peroxide solution at temperatures ranging from -10 to 100°C in the presence of a catalyst comprising iron in the zero valence state. google.com
Oxidation to Hydroperoxides: this compound can be oxidized to its corresponding hydroperoxide. This is a key step in the production of phenol (B47542) and cyclohexanone (B45756) from cyclohexylbenzene (B7769038), a process analogous to the cumene (B47948) process. google.comgoogle.com The oxidation is typically carried out by contacting this compound with an oxygen-containing gas, such as air, sometimes in the presence of an oxidation catalyst like N-hydroxy substituted cyclic imides. google.com For derivatives, the liquid-phase oxidation of 1,4-diethyl-2-cyclopentylbenzene with oxygen at elevated temperatures (120-135°C) has been studied to produce the corresponding hydroperoxide. researchgate.net
Cycloaddition and Ring-Opening Strategies
The synthesis of the this compound scaffold and its derivatives can be achieved through cycloaddition and ring-opening reactions, offering alternative pathways to traditional alkylation methods.
Cycloaddition Reactions: Transition metal-catalyzed [2+2+2] cycloadditions of alkynes provide a powerful method for constructing substituted benzene rings. nih.gov While not a direct synthesis of this compound itself, this strategy is fundamental for creating highly functionalized aromatic cores that could be precursors to complex this compound derivatives. The challenge in these reactions is controlling the chemoselectivity when using different alkyne components. nih.gov
Palladium-catalyzed [3+2] cycloaddition of trimethylenemethane with nitroalkenes can generate nitrocyclopentanes, which are versatile intermediates that can be further transformed into various cyclopentyl derivatives. organic-chemistry.org Additionally, chiral bifunctional Brønsted base-catalyzed enantioselective [3+2] cycloaddition of donor-acceptor cyclopropanes with azadienes has been reported to produce spiro-cyclopentane benzofurans. rsc.org These methods highlight the potential of cycloaddition chemistry to build the cyclopentane ring with high levels of control over stereochemistry and functionality.
Ring-Opening Strategies: Ring-opening metathesis polymerization (ROMP) is a powerful technique that typically involves the ring-opening of cyclic olefins to form polymers. sioc-journal.cnresearchgate.net A novel application of this concept involves the ring-opening of a metal-complexed benzene ring. Specifically, the complex (η⁵-C₅H₅)Ir(η⁴-C₆H₆) undergoes ring-opening with Grubbs' catalyst to produce a polyacetylene with regularly spaced cyclopentadienyliridium moieties. rsc.org This demonstrates a creative use of ring-opening to transform an aromatic ring into a linear polymer, representing an unconventional approach to modifying the benzene core.
Functionalization of this compound Precursors
The synthesis of complex this compound derivatives often relies on the functionalization of pre-existing this compound or related precursors. These methods allow for the introduction of various functional groups at specific positions.
A common strategy involves the use of organometallic reagents. For instance, 1-bromo-4-cyclopentylbenzene (B3029238) can be synthesized by reacting 1-bromo-4-chlorobenzene (B145707) with cyclopentylmagnesium bromide. biosynth.com This reaction involves the formation of a Grignard reagent from cyclopentyl bromide, which then acts as a nucleophile in a coupling reaction.
Another approach is the functionalization of benzyl cyanides. 1-Phenylcyclopentane-1-carbonitrile can be synthesized and subsequently undergo hydrodecyanation using sodium hydride and lithium iodide to yield this compound. orgsyn.org This nitrile intermediate is versatile and can be reduced to form aldehydes or amines. orgsyn.org For example, reduction of 1-(3,5-dimethoxyphenyl)cyclopentane-1-carbonitrile with diisobutylaluminum hydride (DIBAL-H) yields the corresponding aldehyde. nih.gov
Further elaboration of functionalized precursors is also common. For example, 2-bromo-1,3-dimethoxy-5-(1-(3-hydroxypropyl)cyclopentyl)benzene can be converted to the corresponding bromide by treatment with carbon tetrabromide and triphenylphosphine. mdpi.com This demonstrates the step-wise construction of more complex side chains on the this compound scaffold.
The table below summarizes some examples of functionalization reactions starting from this compound precursors.
| Precursor | Reagent(s) | Product | Reaction Type |
| 1-Bromo-4-chlorobenzene | Cyclopentylmagnesium bromide | 1-Bromo-4-cyclopentylbenzene | Grignard Reaction |
| Benzyl cyanide | 1,4-Dibromobutane, KHMDS | 1-Phenylcyclopentane-1-carbonitrile | Cycloalkylation |
| 1-Phenylcyclopentane-1-carbonitrile | NaH, LiI | This compound | Hydrodecyanation |
| 1-(3,5-Dimethoxyphenyl)cyclopentane-1-carbonitrile | DIBAL-H | 1-(3,5-Dimethoxyphenyl)cyclopentane-1-carbaldehyde | Reduction |
| 2-Bromo-1,3-dimethoxy-5-(1-(3-hydroxypropyl)cyclopentyl)benzene | CBr₄, PPh₃ | 2-Bromo-1,3-dimethoxy-5-(1-(3-bromopropyl)cyclopentyl)benzene | Bromination |
Synthesis via Complex Intermediates
The synthesis of this compound and its derivatives can proceed through the construction and subsequent transformation of complex intermediates, often involving multiple steps and advanced synthetic methodologies.
One notable approach involves the use of organocopper reagents. Polyfunctional cyanocuprates can be prepared via an iodine-copper exchange reaction. These cuprates can then react with various electrophiles. For example, a 3-phenyl substituted magnesium cuprate (B13416276) reagent has been used in the synthesis of this compound from ethyl 4-iodobenzoate, achieving a high yield of 94%. uni-muenchen.deuni-muenchen.de
Another strategy is the build-up of the cyclopentyl ring onto a functionalized benzene precursor. For instance, the synthesis of certain cannabilactone precursors starts from 4-bromo-3,5-dimethoxybenzyl nitrile. nih.gov Sequential deprotonation with potassium bis(trimethylsilyl)amide and cyclobisalkylation with 1,4-dibromobutane affords the corresponding 1-(4-bromo-3,5-dimethoxyphenyl)cyclopentane-1-carbonitrile. nih.gov This intermediate can then be further elaborated.
Iron-catalyzed three-component dicarbofunctionalization of unactivated alkenes represents a modern approach. For example, cyclopentene can react with an alkyl halide and a Grignard reagent in the presence of an iron catalyst to form a substituted cyclopentane ring. rsc.org This method allows for the creation of highly substituted this compound derivatives in a single step from simple precursors.
The synthesis of (1-[Trifluoromethyl]cyclopentyl)benzene highlights a multi-step sequence involving complex intermediates. The process can involve the initial formation of a this compound-like structure, followed by a trifluoromethylation step.
Scalability and Efficiency of Synthetic Routes
The scalability and efficiency of synthetic routes for this compound and its derivatives are critical for their potential application in industrial processes. The classical Friedel-Crafts alkylation of benzene with cyclopentene, while a direct method, can suffer from issues such as catalyst deactivation, polysubstitution, and the need for corrosive and moisture-sensitive catalysts like aluminum chloride. vulcanchem.com
Modern approaches aim to improve upon these classical methods. For instance, the hydroalkylation of benzene, which can produce cyclohexylbenzene, is an emerging technology that can be more selective and avoid certain byproducts. google.comiitm.ac.in The development of solid acid catalysts, such as zeolites, for alkylation reactions offers advantages in terms of handling, regeneration, and minimizing corrosive waste streams.
For the synthesis of specific derivatives, process development and optimization are key to achieving scalability. For example, the development of scalable processes for key intermediates of pharmaceuticals, such as certain trifluoromethylated cyclohexylbenzene derivatives, has been a focus of research. researchgate.net This often involves exploring different solvent systems, catalysts, and reaction conditions to maximize yield, minimize waste, and ensure process safety and robustness. The use of 2-methyltetrahydrofuran (B130290) (MeTHF), a solvent derived from renewable resources, is an example of a "greener" choice that can sometimes replace less desirable solvents like tetrahydrofuran (THF). researchgate.net
Continuous flow methods are also being explored to improve the scalability and safety of certain reactions, such as trifluoromethylation. Flow chemistry can offer better control over reaction parameters, leading to higher efficiency and safer handling of hazardous reagents.
The table below highlights some considerations for the scalability and efficiency of different synthetic approaches.
| Synthetic Route | Advantages | Challenges for Scalability |
| Friedel-Crafts Alkylation | Direct, uses readily available starting materials. | Use of corrosive and moisture-sensitive catalysts, potential for polysubstitution, catalyst deactivation. vulcanchem.com |
| Benzene Hydroalkylation | High selectivity, can recycle byproducts. iitm.ac.in | Requires high pressure and temperature, bifunctional catalysts needed. google.com |
| Organometallic Coupling | High yielding and specific for certain derivatives. | Stoichiometric use of metals, cost of reagents, purification from metal byproducts. |
| Catalytic C-H Activation | Atom economical, regioselective. | Catalyst cost and stability, may require specific directing groups. vulcanchem.com |
| Flow Chemistry | Improved safety, better process control, potential for higher throughput. | Initial investment in specialized equipment, potential for clogging. |
Chemical Reactivity and Transformation Pathways
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.orgmsu.edu In this reaction, an electrophile replaces a hydrogen atom on the benzene (B151609) ring, proceeding through a positively charged intermediate known as an arenium ion or Wheland intermediate. wikipedia.orglibretexts.org The reaction typically involves two steps: the initial attack of the aromatic ring on the electrophile, which is the slow, rate-determining step, followed by a rapid deprotonation to restore aromaticity. msu.edulibretexts.orgmasterorganicchemistry.com
The cyclopentyl group is an alkyl substituent, which acts as an activating group and an ortho, para-director. This is because the alkyl group donates electron density to the benzene ring through an inductive effect, stabilizing the cationic arenium ion intermediate formed during the substitution. This stabilization is more effective when the electrophile attacks the ortho or para positions. Consequently, cyclopentylbenzene is more reactive than benzene in SEAr reactions, and substitution products are predominantly the ortho and para isomers.
Common electrophilic aromatic substitution reactions applicable to this compound include:
Halogenation: Introduction of a halogen (e.g., bromine or chlorine) using a Lewis acid catalyst like iron or aluminum trihalide. wikipedia.org Bromination of this compound is a known synthetic step.
Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. wikipedia.org
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. wikipedia.org
Friedel-Crafts Reactions: Alkylation or acylation of the ring using an alkyl halide or acyl halide with a strong Lewis acid catalyst like aluminum trichloride. wikipedia.org
The regioselectivity can be influenced by steric hindrance from the bulky cyclopentyl group, which may favor substitution at the less hindered para position over the ortho positions.
C-H Functionalization Strategies
The direct conversion of carbon-hydrogen (C-H) bonds into carbon-carbon or carbon-heteroatom bonds is a powerful strategy in modern organic synthesis, offering a more atom-economical approach compared to traditional methods. sigmaaldrich.com For this compound, functionalization can be targeted at the aromatic C-H bonds or the aliphatic C-H bonds of the cyclopentyl ring, particularly the benzylic position.
The C-H bond at the carbon atom attached directly to the benzene ring (the benzylic position) is the most reactive on the cyclopentyl group. Its activation is facilitated by the adjacent phenyl ring, which can stabilize radical or ionic intermediates formed during a reaction. rsc.org For instance, photoinduced oxidation in the presence of ferric chloride can selectively target benzylic methylene (B1212753) groups. ambeed.com Research has shown that the phenyl ring plays a critical role in stabilizing the initial activation at the benzylic position during oxidation processes. rsc.org
Catalytic methods enable the selective functionalization of otherwise unreactive C-H bonds. Various transition metals, including palladium, rhodium, iridium, and ruthenium, are effective catalysts for these transformations. rsc.org
A notable example is the manganese(III) porphyrin-catalyzed regioselective functionalization of C(sp³)–H bonds in arylalkanes like this compound. rsc.orgresearchgate.net This system can achieve one-pot oxidation of arylalkanes to 1,4-diketones under mild conditions, using water as the primary solvent. rsc.orgresearchgate.net In a study involving this compound, a manganese(III) porphyrin catalyst with (diacetoxyiodo)benzene (B116549) (PIDA) as the oxidant led to the formation of a 1,4-diketone. rsc.org The high regioselectivity observed is attributed to a combination of electronic effects and the hydrophobic environment of the catalyst. rsc.org
Palladium-catalyzed C-H functionalization has also been explored. researchgate.net While direct studies on this compound are specific, related research on other phenylalkanes suggests the potential for directed ortho-C-H functionalization, such as alkynylation or arylation. researchgate.net
Table 1: Catalytic C-H Functionalization of this compound
| Catalyst System | Reagents | Product Type | Research Finding | Reference |
| Manganese(III) porphyrin | (Diacetoxyiodo)benzene (PIDA), Water | 1,4-Diketone | Developed a method for one-pot, site-selective oxidation of arylalkanes. | rsc.orgresearchgate.net |
| Palladium(II) | Directing Groups, Oxidants | Ortho-functionalized derivatives | Effective for functionalizing phenylalanine derivatives; this compound is a related substrate. | researchgate.net |
Oxidation Reactions
This compound can undergo oxidation at either the cyclopentyl ring or the aromatic nucleus, depending on the reaction conditions and the oxidizing agent used. The benzylic position of the cyclopentyl ring is particularly susceptible to oxidation.
The oxidation of alkyl-substituted benzenes, including this compound, can yield aromatic ketones. ambeed.com Metal-free oxidation using aqueous tert-butyl hydroperoxide under microwave irradiation is one such method. ambeed.com More aggressive oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromyl chloride (CrO₂Cl₂) can lead to the formation of ketones or carboxylic acids.
As mentioned previously, a highly regioselective oxidation of this compound to a 1,4-diketone has been achieved using a manganese(III) porphyrin complex as a catalyst. rsc.orgrsc.org This transformation proceeds through a proposed mechanism involving the formation of a 1-phenylpentan-1-ol intermediate, which is then further oxidized to a ketone. rsc.org
Furthermore, the liquid-phase oxidation of substituted this compound derivatives, such as 1,4-diethyl-2-cyclopentylbenzene, with molecular oxygen has been studied. researchgate.net This process, conducted at elevated temperatures (120-135°C), yields a hydroperoxide. researchgate.net
Table 2: Oxidation Reactions of this compound and Derivatives
| Substrate | Oxidizing Agent / Catalyst | Product | Key Finding | Reference |
| This compound | Manganese(III) porphyrin, PIDA | 1,4-Diketone | High site-selectivity in a one-pot reaction under mild conditions. | rsc.orgrsc.org |
| This compound | Aqueous tert-butyl hydroperoxide | Aromatic Ketone | A metal-free oxidation method under microwave irradiation. | ambeed.com |
| 2-Cyclopentyl-1,3,5-trifluorobenzene (B15359287) | Potassium permanganate (KMnO₄) | Carboxylic acid or Ketone | Standard oxidation of the alkyl side chain. | |
| 1,4-Diethyl-2-cyclopentylbenzene | Oxygen (O₂) | Hydroperoxide | Liquid-phase oxidation at 120-135°C. | researchgate.net |
Metal-Catalyzed Transformations
Metal-catalyzed reactions are indispensable for constructing complex molecular architectures from simpler precursors. This compound and its derivatives are valuable substrates in these transformations, particularly in cross-coupling reactions.
Cross-coupling reactions join two different molecular fragments with the aid of a metal catalyst, typically palladium. wikipedia.orgsigmaaldrich.com These reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org For this compound to participate in these reactions, it must first be functionalized with a suitable leaving group, such as a halide (Br, Cl, I) or a triflate.
The synthesis of precursors like 1-bromo-4-cyclopentylbenzene (B3029238) and 1-chloro-4-cyclopentylbenzene (B3301873) is a key step. biosynth.comsemanticscholar.org These halogenated derivatives can then act as electrophilic partners in various cross-coupling reactions. nih.gov For example, 1-chloro-4-cyclopentylbenzene has been used in palladium-catalyzed C-Cl cross-coupling reactions. semanticscholar.orgdicp.ac.cn
Common cross-coupling reactions where this compound derivatives can be employed include:
Suzuki-Miyaura Coupling: Reaction with an organoboron compound. nih.gov
Heck Coupling: Reaction with an alkene. sigmaaldrich.com
Negishi Coupling: Reaction with an organozinc compound. nih.gov
Sonogashira Coupling: Reaction with a terminal alkyne. sigmaaldrich.com
These reactions provide powerful routes to synthesize more complex molecules containing the this compound motif, which is relevant in materials science and medicinal chemistry.
Analytical and Spectroscopic Characterization of Cyclopentylbenzene and Its Derivatives
Advanced Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound. Recent advancements have led to the development of techniques that offer high-throughput analysis and enhanced resolution.
Direct Analysis in Real Time (DART) mass spectrometry is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal preparation. wikipedia.orgspectroscopyeurope.com When coupled with a Time-of-Flight (ToF) mass analyzer, it provides high-resolution mass data. spectroscopyeurope.com DART-MS is particularly useful for the rapid screening of various compounds, including aromatic hydrocarbons. nih.govshimadzu.com
In the positive ion mode, DART typically produces protonated molecules [M+H]⁺. wikipedia.org For cyclopentylbenzene, High-Resolution Mass Spectrometry (HRMS) using DART has determined the calculated mass for the [M+H]⁺ ion to be 147.11689, with an observed value of 147.11683. orgsyn.org This high degree of accuracy confirms the elemental composition of the molecule. The technique's ability to analyze samples directly from surfaces makes it a valuable tool for high-throughput screening in various applications. wikipedia.orgnih.gov
Table 1: DART-ToF-MS Data for this compound
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [C₁₁H₁₅]⁺ | 147.11689 | 147.11683 |
Data sourced from Organic Syntheses Procedure. orgsyn.org
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of a compound's elemental formula by providing highly accurate mass measurements. rsc.org Techniques like electrospray ionization (ESI) are often coupled with HRMS for the analysis of a wide range of compounds, including derivatives of this compound. nih.govrsc.org For instance, the HRMS (ESI) analysis of 1,2,3-Trimethoxy-4-(2-(2,3,4-trimethoxybenzyl)cyclopentyl)benzene, a derivative of this compound, yielded a found m/z of 417.2268 for the [M+H]⁺ ion, which is in close agreement with the calculated value of 417.2277 for C₂₄H₃₃O₆. nih.gov Similarly, another derivative, (Z)-N'-((2,3,4-Trimethoxyphenyl)(2-(2,3,4-trimethoxyphenyl)cyclopent-1-en-1-yl)methylene)acetohydrazide, showed a found m/z of 485.2281 ([M+H]⁺), consistent with the calculated value of 485.2288 for C₂₆H₃₃N₂O₇. nih.gov
Table 2: HRMS Data for this compound Derivatives
| Compound | Formula | Ion | Calculated m/z | Found m/z |
|---|---|---|---|---|
| 1,2,3-Trimethoxy-4-(2-(2,3,4-trimethoxybenzyl)cyclopentyl)benzene | C₂₄H₃₃O₆ | [M+H]⁺ | 417.2277 | 417.2268 |
| (Z)-N'-((2,3,4-Trimethoxyphenyl)(2-(2,3,4-trimethoxyphenyl)cyclopent-1-en-1-yl)methylene)acetohydrazide | C₂₆H₃₃N₂O₇ | [M+H]⁺ | 485.2288 | 485.2281 |
Data sourced from a study on cyclopentane (B165970) derivatives. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure of molecules in solution. It provides information about the chemical environment of individual atoms.
Quantitative NMR (qNMR) is a powerful method for determining the purity of organic compounds. mdpi.comresolvemass.canih.gov It offers a direct measurement of the analyte concentration without the need for identical reference standards for each component. resolvemass.ca The purity is determined by comparing the integral of a signal from the analyte with that of a certified internal standard of known concentration. ox.ac.ukacs.org
For accurate purity assessment using qNMR, several experimental parameters must be carefully controlled, including sample preparation, the choice of a suitable internal standard, and NMR acquisition parameters to ensure a quantitative response. ox.ac.ukacs.orgnih.gov The purity of a substance can be calculated using the formula that relates the integrated areas, number of nuclei, molecular mass, and weight of the analyte and the internal standard. ox.ac.uk While specific qNMR studies focused solely on this compound are not widely documented in the provided results, the methodology is broadly applicable to alkylbenzenes for purity determination. dntb.gov.uaresearchgate.net
The comparison of experimentally measured NMR chemical shifts with those predicted by computational methods provides a powerful tool for structure verification and assignment. researchgate.netwisc.edu Quantum mechanical calculations, such as those using Density Functional Theory (DFT), can predict the NMR shielding tensors for a given molecular structure. gaussian.comgithub.io These predicted shielding tensors can then be converted to chemical shifts and compared with experimental data. researchgate.netgithub.io
For this compound, the experimental ¹H and ¹³C NMR spectra have been well-documented. orgsyn.org A comparison with theoretically predicted shifts, often calculated using methods like GIAO (Gauge-Independent Atomic Orbital), can confirm the structural assignment. gaussian.com Discrepancies between experimental and theoretical values can often be minimized by applying scaling factors or by using advanced computational models that account for solvent effects. github.iogithub.io This comparative approach is crucial for the structural elucidation of new or complex derivatives of this compound. rsc.org
Table 3: Experimental NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| ¹H | 1.56-1.63 | m | |
| ¹H | 1.64-1.72 | m | |
| ¹H | 1.77-1.84 | m | |
| ¹H | 2.04-2.09 | m | |
| ¹H | 2.95-3.02 | m | |
| ¹H | 7.15-7.18 | m | |
| ¹H | 7.23-7.29 | m | |
| ¹³C | 25.5 | ||
| ¹³C | 34.6 | ||
| ¹³C | 46.0 | ||
| ¹³C | 125.7 | ||
| ¹³C | 127.1 | ||
| ¹³C | 128.2 | ||
| ¹³C | 146.5 |
Data sourced from Organic Syntheses Procedure. orgsyn.org
Chromatographic Methods
Chromatographic techniques are fundamental for the separation, identification, and quantification of components within a mixture. longdom.orgencyclopedia.pub Both gas and liquid chromatography are widely employed for the analysis of this compound and related compounds.
Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a standard method for the analysis of volatile compounds like this compound. ntnu.nonih.gov The retention index (RI) of a compound is a key parameter in GC, which helps in its identification. For this compound, the Kovats retention index on a non-polar SE-30 column has been reported as 1221. nist.gov
High-performance liquid chromatography (HPLC) is another versatile technique used for the separation of a wide range of compounds, including aromatic hydrocarbons and their derivatives. mdpi.comtanta.edu.eg For non-polar compounds like this compound, reversed-phase HPLC is often the method of choice. shimadzu.com The selection of the stationary phase, mobile phase, and detector is crucial for achieving optimal separation and detection. longdom.orgtanta.edu.eg
Table 4: Gas Chromatography Data for this compound
| Column Type | Method | Retention Index |
|---|---|---|
| SE-30 (non-polar) | Isothermal | 1221 |
| DB-1 (non-polar) | Temperature Ramp | 1244 |
Data sourced from the NIST Chemistry WebBook. nist.gov
Column Chromatography for Purification
Column chromatography is a fundamental purification technique in organic synthesis, utilized to isolate desired compounds from a mixture. slideshare.netuhplcs.com This method separates substances based on their differential partitioning between a stationary phase, typically silica (B1680970) gel or alumina, and a mobile phase, a solvent or mixture of solvents. uhplcs.com
In the synthesis of this compound, column chromatography is an essential step to purify the product. For instance, after the reaction of benzyl (B1604629) cyanide and 1,4-dibromobutane (B41627) to form 1-phenylcyclopentane-1-carbonitrile, a precursor to this compound, the resulting residue is purified using column chromatography. orgsyn.org The process involves packing a column with silica gel and eluting with a suitable solvent system, such as hexanes followed by a mixture of hexanes and ethyl acetate (B1210297), to separate the desired nitrile from unreacted starting materials and byproducts. orgsyn.org Similarly, derivatives of this compound, like 1-chloro-4-cyclopentylbenzene (B3301873) and 1-chloro-2-cyclopentylbenzene, are purified using flash column chromatography on silica gel. semanticscholar.org
Table 1: Column Chromatography Parameters for this compound Precursor Purification
| Parameter | Description | Reference |
| Stationary Phase | Silica gel, high-purity grade, pore size 60 Å, 230-400 mesh particle size | orgsyn.org |
| Mobile Phase | Hexanes, followed by a gradient of hexanes/ethyl acetate (e.g., 98:2) | orgsyn.org |
| Apparatus | Glass chromatography column with a reservoir and PTFE stopcock | orgsyn.org |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin-layer chromatography (TLC) is a simple, rapid, and sensitive analytical technique used to monitor the progress of chemical reactions. libretexts.orgumich.edu It allows chemists to quickly assess the consumption of starting materials and the formation of products. libretexts.org
During the synthesis of this compound precursors, TLC is used to track the reaction's completion. orgsyn.org A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material. rochester.edu The plate is then developed in a suitable solvent system. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction's progress. libretexts.org The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. libretexts.org For example, in the synthesis of 1-phenylcyclopentane-1-carbonitrile, the product has a higher Rf value (0.46) than the starting benzyl cyanide (0.24) in a given solvent system. orgsyn.org
Table 2: TLC Monitoring of 1-Phenylcyclopentane-1-carbonitrile Synthesis
| Compound | Rf Value | Indication | Reference |
| Benzyl Cyanide (Starting Material) | 0.24 | Consumed during the reaction | orgsyn.org |
| 1-Phenylcyclopentane-1-carbonitrile (Product) | 0.46 | Formed during the reaction | orgsyn.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds in complex mixtures, making it ideal for environmental analysis. mdpi.com The gas chromatograph separates the components of a sample, which are then ionized and detected by the mass spectrometer, providing a unique mass spectrum for each compound that aids in its identification. mdpi.com
This compound has been identified as a pyrolysis product of certain polymers, and its presence in environmental samples can be an indicator of microplastic pollution. uni-due.de GC-MS is employed to detect and quantify this compound in environmental matrices. For instance, thermal extraction-desorption GC-MS (TED-GC-MS) is a method used for the analysis of microplastics in soil and other environmental compartments. uni-due.de In the analysis of petroleum products and contaminated sites, GC-MS is used to identify a wide range of aromatic hydrocarbons, including alkylbenzenes like this compound. researchgate.netpageplace.de The technique's high selectivity is crucial for distinguishing target analytes from a complex background of other organic compounds. mdpi.com
Table 3: GC-MS in Environmental Analysis of Aromatic Hydrocarbons
| Analytical Technique | Application | Target Analytes | Reference |
| GC-MS | Characterization of crude oil aromatic fractions | Monoaromatics, including alkylbenzenes | researchgate.net |
| TED-GC-MS | Analysis of microplastics in environmental samples | Polymer pyrolysis products, including this compound | uni-due.de |
| GC-MS | Analysis of water samples from contaminated sites | Sulfolane and BTEX (Benzene, Toluene (B28343), Ethylbenzene, Xylenes) | mdpi.com |
Derivatization for Identification
Chemical derivatization is a process where a compound is chemically modified to produce a new compound, or derivative, that has properties more suitable for a particular analytical method. jfda-online.comlibretexts.org This technique is often employed in GC analysis to improve volatility, thermal stability, or detection sensitivity of analytes. libretexts.org
While this compound itself is generally amenable to direct GC-MS analysis, derivatization can be a crucial step for the analysis of its functionalized derivatives or related compounds that may not be as volatile or stable. For example, functional groups such as alcohols, carboxylic acids, and amines are commonly derivatized before GC analysis. libretexts.org The synthesis of this compound derivatives can involve multiple steps where derivatization is implicitly used. For instance, the synthesis of 2-cyclopentyl-1,3,5-trifluorobenzene (B15359287) starts with this compound, which undergoes bromination and subsequent fluorination. Although not a derivatization for analytical purposes, this synthetic modification changes the molecule's properties. In a broader sense, reactions like oxidation, which can convert this compound to corresponding carboxylic acids or ketones, produce derivatives that could then be further derivatized for enhanced analytical detection.
Table 4: Common Derivatization Reactions in GC Analysis
| Derivatization Method | Reagent Type | Target Functional Groups | Purpose | Reference |
| Silylation | Silylating agents (e.g., TMS) | Alcohols, carboxylic acids, amines | Increase volatility, improve thermal stability | libretexts.org |
| Acylation | Acylating agents (e.g., fluorinated anhydrides) | Alcohols, phenols, amines | Enhance detector response | jfda-online.com |
| Alkylation | Alkylating agents | Various | Improve chromatographic properties | jfda-online.com |
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become one of the most popular and versatile methods available in computational chemistry. For a molecule like cyclopentylbenzene, DFT can be used to predict a wide range of properties.
A fundamental application of DFT is the optimization of a molecule's geometry to find its most stable three-dimensional structure. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. For organic molecules like this compound, a common and reliable method involves using the B3LYP functional with a 6-31G(d,p) basis set. researchgate.netresearchgate.netinpressco.com This level of theory has been shown to provide geometries that are in good agreement with experimental data for a wide variety of organic compounds. figshare.com
| Parameter | Typical Calculated Value (Å or °) | Comment |
|---|---|---|
| Benzene (B151609) C-C Bond Length | ~1.40 | Aromatic bond character. |
| Cyclopentyl C-C Bond Length | ~1.54 | Single bond character. |
| Aromatic C-H Bond Length | ~1.08 | Standard sp² C-H bond. |
| Aliphatic C-H Bond Length | ~1.10 | Standard sp³ C-H bond. |
| Benzene C-C-C Angle | ~120 | Reflects sp² hybridization. |
| Cyclopentyl C-C-C Angle | ~105 | Reflects ring strain in the five-membered ring. |
DFT is also employed to calculate quantum chemical descriptors that help in understanding and predicting the chemical reactivity of a molecule. irjweb.com Key among these are the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for assessing a molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. physchemres.orgschrodinger.com Conversely, a small gap suggests the molecule is more reactive. For aromatic systems like benzene, the HOMO-LUMO gap is a key indicator of its aromatic stability. researchgate.net
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. libretexts.org It illustrates the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netwolfram.com These maps are invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for nucleophilic (attack on blue regions) and electrophilic (attack on red regions) reactions. walisongo.ac.id For this compound, the MEP would show a negative potential (red) above and below the plane of the electron-rich benzene ring, indicating its susceptibility to electrophilic attack, which is characteristic of aromatic compounds.
| Descriptor | Significance | Typical Application |
|---|---|---|
| HOMO Energy | Represents the ability to donate an electron. | Predicting reactivity towards electrophiles. |
| LUMO Energy | Represents the ability to accept an electron. | Predicting reactivity towards nucleophiles. |
| HOMO-LUMO Gap | Indicates chemical stability and reactivity. | Assessing kinetic stability and electronic transitions. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. | Predicting sites for electrophilic and nucleophilic attack. |
Computational chemistry, particularly DFT, plays a crucial role in elucidating complex reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energy barriers associated with each step.
For instance, DFT studies have been used to investigate the manganese(III) porphyrin-catalyzed regioselective oxidation of arylalkanes, including this compound. Such calculations help to propose a plausible reaction mechanism by comparing the energy profiles of different possible pathways, thereby explaining the observed product selectivity. In one study, DFT calculations were focused on crucial steps of the catalytic cycle, helping to understand the stability of radical intermediates and the energy differences between transition states for activation at different positions on the alkyl side chain.
In another example, the mechanism of palladium-catalyzed C-H functionalization reactions on phenylalanine derivatives, which share structural similarities with substituted this compound, has been investigated using DFT. These computational studies can reveal the role of additives, such as fluoride (B91410) ions, in enhancing the reaction rate by analyzing their effect on the stability of intermediates and the energy of transition states during steps like reductive elimination.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is central to computer-aided drug design. Although this compound itself is not a drug, its scaffold is present in many biologically active molecules.
Docking studies have been performed on various derivatives of this compound to understand their potential as therapeutic agents. For example, 1,2-disubstituted cyclopentane (B165970) derivatives containing phenyl units have been docked into the active sites of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase to investigate their inhibitory potential. researchgate.net Similarly, this compound moieties have been part of molecules designed as inhibitors for enzymes like the enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis, where the cyclopentyl group engages in crucial hydrophobic interactions within the enzyme's binding pocket. These studies help in rationalizing the structure-activity relationships of potential drug candidates and guide the design of more potent inhibitors.
Molecular Dynamics Simulations
Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. The atoms and molecules are allowed to interact for a fixed period, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for studying the bulk properties of liquids and the conformational flexibility of large molecules like proteins.
While specific MD simulation studies focusing solely on the bulk liquid properties of this compound are not prominent in the literature, the methodology is well-established for similar aromatic compounds like benzene. mdpi.com An MD simulation of liquid this compound would involve placing a number of molecules in a simulation box and calculating their trajectories based on a force field, which is a set of parameters describing the potential energy of the system. Such a simulation could predict macroscopic properties like density, viscosity, and diffusion coefficients at different temperatures and pressures. rsc.org
Furthermore, MD simulations are used to study how molecules like this compound or its derivatives interact with biological macromolecules. For example, MD simulations can be used to explore the stability of a ligand-protein complex identified through docking, providing insights into the flexibility of the binding site and the dynamic nature of the interactions. physchemres.orgmdpi.com These simulations can reveal how the protein structure adapts to the ligand and the role of solvent molecules in the binding process. rsc.org
Relationship Between Computational and Experimental Data
A critical aspect of computational chemistry is the validation of theoretical results against experimental data. This comparison is essential to ensure the reliability of the computational models and methods used.
For structural properties, calculated bond lengths and angles from DFT can be compared with those determined experimentally by techniques like X-ray crystallography or microwave spectroscopy. For spectroscopic properties, computational methods can predict spectra that can be directly compared with experimental ones. For example, DFT calculations can be used to predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. Comparing these calculated shifts with experimental NMR spectra helps in the correct assignment of signals, especially for complex molecules where signals may overlap. nih.govresearchgate.net This has been successfully applied to various organic molecules, and excellent agreement is often achieved, aiding in structure elucidation. nih.gov
Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate electronic excitation energies and oscillator strengths, which can be compared with experimental UV-Vis absorption spectra. Discrepancies between calculated and experimental data can often be rationalized by considering factors like solvent effects or limitations of the chosen theoretical level. This comparative approach strengthens the confidence in both the experimental assignments and the computational models.
Environmental Chemistry and Atmospheric Impact
Occurrence in Combustion Emissions
Cyclopentylbenzene has been identified as a component of emissions from various combustion-related activities, contributing to the complex mixture of volatile organic compounds (VOCs) in the atmosphere. copernicus.orgresearchgate.netresearchgate.net Its presence in these emissions is a direct consequence of its existence in fossil fuels and its formation during the incomplete combustion of organic matter.
Aircraft Engine Exhausts
While specific C9H14, C12H12, and C12H16 hydrocarbons have been directly reported as originating from aircraft engine emissions, this compound is recognized as a product from a wide array of combustion sources, which includes aircraft activity. copernicus.orgresearchgate.net The exhaust from aircraft engines is a complex mixture of gases and particulate matter, and the composition can vary depending on the engine type and operating conditions such as idle, takeoff, and cruise. epa.govdtic.mil Aromatic hydrocarbons are known constituents of these emissions and are significant precursors to secondary organic aerosol (SOA) formation. researchgate.netipcc.ch The oxidative processing of these emissions in the atmosphere is a key area of study. researchgate.net
Biomass Burning Sources
This compound is reported as a compound originating from a wide range of combustion sources, including biomass burning. copernicus.orgresearchgate.netresearchgate.net Emissions from the burning of biomass, such as wood for residential heating or in wildfires, release a diverse array of organic gases into the atmosphere. researchgate.net Studies have identified this compound among the numerous non-methane organic gases emitted during such events. researchgate.net The composition of these emissions can be influenced by factors like the type of biomass and the combustion conditions (e.g., flaming vs. smoldering). researchgate.net
Asphalt (B605645) Degassing
A significant, and until recently, under-recognized source of atmospheric VOCs is the degassing of asphalt, particularly when heated. copernicus.orgresearchgate.netcopernicus.org Research has specifically identified this compound as one of the compounds released from heated asphalt. copernicus.orgresearchgate.netcopernicus.orgcopernicus.org These emissions from asphalt are considered a major nontraditional source of secondary organic aerosol precursors. copernicus.org
Table 1: Selected Volatile Organic Compounds Identified in Asphalt Degassing
| Compound | Chemical Formula | Notes | Source |
|---|---|---|---|
| This compound & other hydrocarbons | C₁₁H₁₄ | Identified in asphalt degassing emissions. | copernicus.orgcopernicus.org |
| Phthalic anhydride/Benzofurandione | C₈H₄O₃ | Associated with the oxidation of polyaromatic hydrocarbons. | copernicus.orgcopernicus.org |
Petroleum and Crude Oil Composition
This compound is a naturally occurring naphthenoaromatic hydrocarbon found in crude oil and petroleum products. pageplace.deresearchgate.netutk.edu The detailed chemical characterization of crude oils, a field known as "petroleomics," has identified thousands of distinct compounds, including this compound. pageplace.de Its presence in fuels means that it can be released into the environment not only through combustion but also via evaporation from spills and during the refining process. researchgate.net
Table 2: Naphthenoaromatic Compounds Identified in Crude Oil
| Compound | Molecular Formula | CAS Number | Reference |
|---|---|---|---|
| This compound | C₁₁H₁₄ | 700-88-9 | researchgate.netutk.eduresearchgate.net |
| 1,2,3,4-Tetrahydronaphthalene (Tetralin) | C₁₀H₁₂ | 119-64-2 | researchgate.netutk.eduresearchgate.net |
Atmospheric Fate and Transformation
Once released into the atmosphere, this compound, like other aromatic hydrocarbons, undergoes chemical transformation processes that determine its environmental impact, including its role in the formation of secondary pollutants.
Oxidative Processing
The atmospheric oxidation of aromatic hydrocarbons is a complex process that can lead to the formation of secondary organic compounds, including oxygenated VOCs (OVOCs) and secondary organic aerosol (SOA). polyu.edu.hk This oxidation is primarily initiated by reaction with hydroxyl radicals (OH) during the day and can also involve nitrate (B79036) radicals (NO₃) at night. polyu.edu.hk The oxidative processing of emissions containing aromatic compounds can lead to either ring-retaining or ring-opening products. copernicus.org The atmospheric oxidation of cyclopentane (B165970) and methylcyclopentane (B18539) has been studied to understand the reaction pathways. univ-orleans.fr The products of these atmospheric reactions contribute to the formation of ozone and particulate matter, which have significant implications for air quality. polyu.edu.hk
Contribution to Secondary Aerosol Formation
Studies have shown that the yield of SOA from the photooxidation of aromatic hydrocarbons like this compound can be substantial. copernicus.org For instance, research on similar aromatic compounds such as toluene (B28343) and benzene (B151609) has demonstrated that their oxidation leads to significant SOA formation. copernicus.org The specific yield of SOA from this compound is influenced by various atmospheric conditions, including the concentration of nitrogen oxides (NOx). copernicus.org High-NOx conditions, often found in urban areas, can lead to different reaction pathways and SOA yields compared to low-NOx environments. copernicus.org
In a study conducted in Delhi, this compound was identified as one of the volatile organic compounds contributing to the total SOA formation potential. copernicus.org The transport sector, particularly petrol-fueled vehicles, was found to be a dominant source of pollutants that lead to SOA formation. copernicus.org
Volatility and Partitioning
The volatility of an organic compound is a key factor in determining its atmospheric fate and its potential to form SOA. This compound is classified as an intermediate-volatility organic compound (IVOC). copernicus.org This means its tendency to exist in the gas phase versus partitioning into the particle phase is intermediate between traditional volatile organic compounds and semi-volatile organic compounds.
The partitioning of this compound and its oxidation products between the gas and aerosol phases is a dynamic process. As this compound undergoes oxidation in the atmosphere, the resulting products are generally less volatile than the parent compound. polyu.edu.hk This decrease in volatility facilitates their condensation onto existing aerosol particles or the formation of new particles, thereby contributing to SOA. polyu.edu.hk The atmospheric lifetime of this compound is influenced by its reaction rate with oxidants like the OH radical. copernicus.orgcopernicus.org
Environmental Monitoring and Source Apportionment
The distinct chemical signature of this compound allows it to be used in environmental monitoring to trace pollution sources.
Positive Matrix Factorization (PMF) Modeling
Positive Matrix Factorization (PMF) is a receptor modeling technique widely used in air quality studies to identify and quantify the contributions of different sources to ambient pollution levels. europa.euepa.govfuturelearn.com PMF analyzes a dataset of speciated chemical concentrations measured at a receptor site and decomposes it into two matrices: factor (source) profiles and factor (source) contributions. europa.euepa.gov
In the context of VOC source apportionment, PMF has been successfully applied to datasets that include measurements of this compound. copernicus.orgresearchgate.net By analyzing the temporal variations of this compound concentrations along with other VOCs, PMF models can identify and quantify sources such as vehicular exhaust, industrial emissions, and biomass burning. copernicus.orgresearchgate.netresearchgate.netresearchgate.net For example, a source apportionment study in Delhi utilized PMF and identified this compound as a component of emissions from a range of combustion sources. copernicus.orgresearchgate.netresearchgate.net However, it is important to consider that the photochemical degradation of reactive VOCs can sometimes lead to an underestimation of their source contributions in PMF analyses. copernicus.org
Tracer Compound Identification
This compound has been identified as a tracer compound for specific emission sources. copernicus.orgresearchgate.netresearchgate.net Tracer compounds are chemical species that are uniquely or predominantly emitted from a particular source, making them useful for source identification and apportionment.
Research has indicated that this compound is associated with a variety of combustion sources. copernicus.orgresearchgate.netresearchgate.net It has been reported in emissions from aircraft engines and is also linked to broader combustion processes. researchgate.net In urban environments, its presence can be indicative of contributions from traffic and industrial activities. copernicus.org The identification of specific tracer compounds is crucial for developing accurate emission inventories and effective air quality management strategies. nih.gov
Regulatory and Policy Implications
The role of this compound as a VOC and an SOA precursor has regulatory and policy implications aimed at controlling air pollution. inspenet.coms-t-a.org VOCs are regulated pollutants in many jurisdictions due to their involvement in the formation of ground-level ozone and particulate matter, both of which have adverse effects on human health and the environment. inspenet.commdpi.com
Policies aimed at reducing emissions from sources known to release this compound, such as traffic and industrial combustion, can help mitigate its impact on air quality. copernicus.orginspenet.com As scientific understanding of the sources and atmospheric chemistry of individual VOCs like this compound improves, regulations can be refined to more effectively target the most significant contributors to air pollution. s-t-a.org The inclusion of this compound in environmental monitoring programs and its use in source apportionment studies provide valuable data for policymakers to assess the effectiveness of emission control strategies and to identify areas where further action may be needed. plos.orgaaqr.org
Advanced Materials Science Applications of Cyclopentylbenzene Derivatives
Components in Polymer Chemistry
While direct polymerization of cyclopentylbenzene is not a common route for polymer synthesis, its derivatives can be functionalized to act as monomers or be incorporated into polymer chains to modify their properties. The introduction of the bulky, non-polar cyclopentyl group can influence the physical and mechanical characteristics of polymers, such as their thermal stability, solubility, and mechanical strength.
Research into polymers containing cyclic hydrocarbon moieties suggests that these structures can impart unique properties. For instance, the polymerization of vinylcyclopropanes, which also contain a cyclic aliphatic group, has been shown to proceed via ring-opening mechanisms, leading to polymers with lower volume shrinkage compared to conventional vinyl monomers. While distinct from this compound, this highlights the potential for cyclic groups to influence polymerization behavior and final polymer properties.
For this compound to be used in polymer chemistry, it would typically first be functionalized to introduce a polymerizable group, such as a vinyl group, to create vinylthis compound. This monomer could then potentially undergo polymerization or copolymerization with other monomers. The resulting polymer would feature pendant this compound groups, which would be expected to increase the polymer's glass transition temperature (Tg) and modify its refractive index and dielectric properties due to the bulky, rigid nature of the group.
A hypothetical example of such a polymer is poly(vinylthis compound). The properties of this polymer would be influenced by the stereochemistry of the polymer chain and the interactions between the pendant groups.
Table 1: Hypothetical Properties of Poly(vinylthis compound)
| Property | Expected Characteristic | Rationale |
|---|---|---|
| Glass Transition Temperature (Tg) | Elevated | The bulky this compound group would restrict chain mobility. |
| Solubility | Soluble in non-polar organic solvents | The hydrocarbon-rich structure would favor solubility in such solvents. |
| Refractive Index | Potentially high | The presence of the aromatic ring would contribute to a higher refractive index. |
| Thermal Stability | Good | The stable aromatic and alicyclic rings would contribute to good thermal resistance. |
Detailed research findings on the synthesis and characterization of polymers derived directly from this compound are limited in publicly available literature. However, the principles of polymer chemistry suggest that this compound derivatives could serve as valuable building blocks for creating polymers with tailored properties for specialized applications.
Intermediates for Advanced Functional Materials
This compound derivatives are valuable intermediates in the synthesis of a variety of advanced functional materials, with their most notable application being in the field of liquid crystals.
The unique shape and electronic properties of certain this compound derivatives allow them to exhibit mesogenic behavior, which is a prerequisite for the formation of liquid crystal phases. A key patent in this area describes cyclopentyl derivatives that are useful as liquid crystals. These molecules typically consist of a central this compound core linked to other cyclic groups, often with polar terminal substituents. The general structure of these liquid crystal molecules allows for the fine-tuning of their mesophase behavior, dielectric anisotropy, and optical properties.
The synthesis of these liquid crystal compounds often starts with the Friedel-Crafts alkylation of benzene (B151609) with a cyclopentyl halide to form the basic this compound structure. Subsequent functionalization steps are then carried out to build the final liquid crystal molecule.
Table 2: General Structure of this compound-Based Liquid Crystals
| Core Structure | Linking Group | Terminal Group | Resulting Property |
|---|
Beyond liquid crystals, the structural motif of this compound can be incorporated into other functional materials. For instance, in the field of organic electronics, benzene derivatives are widely used in the synthesis of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. While specific research on this compound derivatives in these areas is not as prevalent, the principles of molecular design suggest their potential utility. The cyclopentyl group can be used to tune the solubility and film-forming properties of conjugated organic molecules without significantly altering their electronic properties, which is a crucial aspect in the fabrication of organic electronic devices.
Research Grade Materials
High-purity this compound serves as a crucial research-grade material in various scientific and industrial laboratories. Its well-defined physical and chemical properties make it a useful standard for calibration and a reference compound in analytical chemistry.
Certified Reference Materials (CRMs) of this compound are available from various suppliers. These materials come with a certificate of analysis that specifies the purity and the content of any impurities. The availability of such high-purity standards is essential for the validation of analytical methods, ensuring the accuracy and comparability of measurement results across different laboratories. For example, in gas chromatography (GC) and mass spectrometry (MS), high-purity this compound can be used as an internal standard for the quantification of other aromatic compounds.
The National Institute of Standards and Technology (NIST) provides comprehensive data on the physical and spectral properties of this compound, which are indispensable for its use as a reference material. This data includes information on its mass spectrum, infrared spectrum, and other physicochemical properties.
Table 3: Selected Physicochemical Properties of Research Grade this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄ | NIST |
| Molecular Weight | 146.23 g/mol | NIST |
| CAS Registry Number | 700-88-9 | NIST |
| Boiling Point | 217.5 °C | NIST |
| Density | 0.948 g/cm³ at 20 °C | NIST |
The use of research-grade this compound is critical in fundamental studies of chemical reactions, in the development of new materials, and in quality control processes in the chemical industry. Its stability and well-characterized nature make it an ideal compound for such applications.
Biological and Pharmacological Investigations of Cyclopentylbenzene Derivatives
Pharmaceutical Lead Compound Identification
The discovery of a lead compound is a critical first step in the drug development pipeline. A lead compound is a chemical entity that demonstrates pharmacological or biological activity and serves as a starting point for optimization to improve potency, selectivity, and pharmacokinetic properties. google.com The cyclopentylbenzene scaffold has emerged as a valuable pharmacophore in the identification of new lead compounds for various therapeutic targets.
The process of lead identification often involves high-throughput screening of large compound libraries, followed by hit-to-lead optimization. rsc.org During this phase, structure-activity relationship (SAR) studies are conducted to understand how modifications to the chemical structure affect biological activity. researchgate.net The cyclopentyl group, due to its size and steric properties, can significantly influence the binding affinity of a molecule to its target. For instance, replacing a gem-dimethyl group with a larger and more sterically confined cyclopentyl group in certain scaffolds has been shown to enhance binding to biological targets. vulcanchem.com
Table 1: Examples of Cyclopentyl-Containing Scaffolds in Lead Discovery
| Scaffold Class | Therapeutic Target | Role of Cyclopentyl Group | Reference |
| Cannabilactones | Cannabinoid Receptors (CB1/CB2) | Enhances binding affinity by replacing smaller alkyl groups. | vulcanchem.com |
| Benzene (B151609) Sulfonamides | Various (e.g., Leishmania spp.) | Contributes to lipophilicity, which is crucial for potency. | researchgate.net |
| Fluoro-cyclopentylbenzenes | Tyrosine Kinases | Part of the core structure of inhibitory compounds. | vulcanchem.com |
Enzyme Activity Modulation
Enzymes are crucial regulators of biological processes, and their modulation by small molecules is a cornerstone of modern pharmacology. This compound derivatives have been investigated for their ability to inhibit or otherwise modulate the activity of various enzymes, making them attractive candidates for drug development.
One area of significant interest is the development of kinase inhibitors. Kinases play a central role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. google.com Compounds incorporating a this compound or a related benzimidazole (B57391) structure have been identified as potent inhibitors of protein kinases. google.comgoogle.com For example, 4-bromo-N2-cyclopentyl-benzene-1,2-diamine has been used as a synthetic intermediate for protein kinase inhibitors. google.comgoogle.com The inhibitory activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. researchgate.netmdpi.com
Another class of enzymes targeted by cyclopentyl-containing compounds is adenosine (B11128) kinase. Heterocyclic substituted cyclopentane (B165970) derivatives have been developed as inhibitors of this enzyme. google.com.pg The cyclopentyl moiety in these molecules helps to correctly position the heterocyclic pharmacophore within the enzyme's active site.
The development of enzyme inhibitors often involves extensive SAR studies to optimize the potency and selectivity of the lead compounds. Modifications to the this compound core and its substituents can lead to significant changes in inhibitory activity.
Table 2: Enzyme Inhibition by Compounds with Cyclopentyl Moieties
| Compound Class | Target Enzyme | Reported Activity (IC50) | Reference |
| Benzimidazole Derivatives | Protein Kinases (e.g., CDK4/6) | Potent inhibition (specific values often proprietary). | google.comgoogle.com |
| Piperazine-containing Derivatives | c-Abl Kinase | 10.28 µM - 18.29 µM | researchgate.net |
| Hydroxytyrosol Analogs | Lipoxygenase | IC50 values in the range of 4.3–30 µM. | nih.gov |
| Heterocyclic Substituted Cyclopentanes | Adenosine Kinase | Effective inhibitors (specific IC50 not provided). | google.com.pg |
Anti-Apoptotic Activity Studies
Apoptosis, or programmed cell death, is a fundamental biological process that is essential for normal development and tissue homeostasis. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and neurodegenerative disorders. The ability to modulate apoptosis with small molecules is therefore a significant therapeutic goal.
Some this compound derivatives have been investigated for their effects on apoptosis. For instance, 2-cyclopentyl-1,4-diphenylnaphthalene (B12613221) has been shown to induce apoptosis and inhibit cell proliferation in breast cancer cell lines. Similarly, research on other fluorinated and trifluoromethylated this compound derivatives suggests potential anticancer properties through the modulation of cell growth and survival pathways.
Conversely, other molecular scaffolds have been studied for their anti-apoptotic effects, providing a framework for how this compound derivatives might be designed for this purpose. For example, cepharanthine, a bisbenzylisoquinoline alkaloid, and its derivatives have been shown to inhibit apoptosis. researchgate.net The development of compounds that can protect cells from apoptosis is of interest for treating conditions involving excessive cell death. google.com The mechanism of action of such compounds often involves interaction with key regulators of the apoptotic cascade, such as the Bcl-2 family of proteins or the NF-κB signaling pathway. nih.gov
Table 3: Apoptotic and Anti-Proliferative Activity of Cyclopentyl-Containing Compounds
| Compound | Cell Line | Biological Effect | Reference |
| 2-Cyclopentyl-1,4-diphenylnaphthalene | Breast Cancer Cells | Induction of apoptosis and inhibition of cell proliferation. | |
| 2-Cyclopentyl-1,3,5-trifluorobenzene (B15359287) (similar compounds) | HeLa (Cervical Cancer) | Cytotoxic effects (IC50: 15.0 µM). | |
| 2-Cyclopentyl-1,3,5-trifluorobenzene (similar compounds) | MDA-MB-231 (Breast Cancer) | Cytotoxic effects (IC50: 8.0 µM). |
Tuberculostatic Activity Evaluation
Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a major global health problem. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has created an urgent need for new antitubercular agents with novel mechanisms of action. rsc.orgnih.gov
Derivatives of this compound have been identified as a class of compounds with potential tuberculostatic activity. Early research involved the synthesis of various aromatic and heterocyclic cyclopentyl compounds, including derivatives of p-cyclopentylaniline, for evaluation of their ability to inhibit the growth of M. tuberculosis. smolecule.com
Table 4: Tuberculostatic Activity of Various Compound Classes
| Compound Class | M. tuberculosis Strain | Activity (MIC) | Reference |
| Quinolone Derivatives | H37Rv & MDR-TB | 1.2 - 3 µg/mL | rsc.org |
| Imidazo[2,1-b] vulcanchem.comoxazine Derivatives | H37Rv & Clinical Isolates | 0.18 - 1.63 µM | nih.gov |
| Imidazole-thiosemicarbazide Derivatives | H37Rv | 15.62 µg/mL | mdpi.com |
| Anthraquinones (Damnacanthal) | M. tuberculosis | 13.07 µg/mL | frontiersin.org |
| Polyacetylenes | M. tuberculosis | 17.88 µg/mL | frontiersin.org |
Chemical Biology Approaches to Drug Discovery
Chemical biology provides a powerful set of tools and strategies for the discovery and characterization of new drugs. mdpi.com These approaches utilize small molecules to probe and understand complex biological systems, identify new drug targets, and elucidate the mechanisms of action of bioactive compounds. nih.gov
The development of this compound-based drugs can be significantly accelerated by integrating chemical biology strategies. One such strategy is the use of chemical probes. A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing for the study of that target's function in a cellular context. researchgate.netnih.gov this compound derivatives can be functionalized with reporter tags (e.g., fluorescent dyes or affinity tags) to create chemical probes for target identification and validation studies. mdpi.com
Phenotypic screening, where compounds are tested for their ability to produce a desired cellular phenotype, is another powerful chemical biology approach. mdpi.com A hit from a phenotypic screen, potentially a this compound derivative, would then be subjected to target deconvolution studies to identify the protein(s) responsible for the observed effect. nih.gov This can be achieved through a variety of methods, including affinity chromatography, proteomics, and genetic approaches. mdpi.com
Furthermore, computational methods play a crucial role in modern chemical biology and drug discovery. nih.gov In silico screening of virtual libraries of this compound derivatives against known protein structures can help to identify potential binders and guide synthetic efforts. These computational predictions, combined with experimental validation, provide a rational and efficient pathway for the development of novel therapeutics based on the this compound scaffold.
Table 5: Key Chemical Biology Strategies in Drug Discovery
| Strategy | Description | Application to this compound Derivatives | Reference |
| Chemical Probes | Small molecules with reporter tags to study target engagement and localization. | Design of tagged this compound derivatives for target identification. | mdpi.comresearchgate.netnih.gov |
| Phenotypic Screening | Identifying compounds that produce a desired cellular effect. | Screening this compound libraries for novel biological activities. | mdpi.com |
| Target Deconvolution | Identifying the molecular target(s) of a bioactive compound. | Elucidating the mechanism of action of hit this compound compounds. | mdpi.comnih.gov |
| Computational Modeling | In silico methods to predict compound-protein interactions. | Virtual screening and rational design of new this compound-based inhibitors. | nih.gov |
Future Research Directions and Emerging Trends
Novel Synthetic Methodologies
One area of advancement is the use of novel catalytic systems. Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are effective but generate significant waste. numberanalytics.comijstm.com Consequently, there is a growing interest in heterogeneous catalysts such as zeolites and certain metal-organic frameworks (MOFs). numberanalytics.com These materials offer advantages like easier separation from the reaction mixture, reusability, and potentially higher selectivity, which minimizes the formation of unwanted byproducts. numberanalytics.com Another approach involves using alkenes with a catalyst mixture of aluminum chloride and hydrogen chloride, which can be a more cost-effective method by avoiding the pre-synthesis of a haloalkane. chemguide.co.uk
Furthermore, research into alternative reaction pathways that offer better "atom economy" is a significant trend. indianchemicalsociety.com This includes exploring catalytic systems that can utilize more environmentally friendly alkylating agents, such as benzyl (B1604629) alcohols, instead of the more toxic alkyl halides. beilstein-journals.orgbeilstein-journals.org
Table 1: Comparison of Synthetic Approaches for Cyclopentylbenzene
| Method | Typical Reagents | Catalyst | Advantages | Disadvantages |
|---|---|---|---|---|
| Classical Friedel-Crafts Alkylation | Benzene (B151609), Cyclopentyl Halide | AlCl₃, FeCl₃ | Well-established, effective. lumenlearning.com | Stoichiometric catalyst use, hazardous reagents, waste generation. beilstein-journals.org |
| Alkylation with Alkenes | Benzene, Cyclopentene (B43876) | AlCl₃ / HCl | Uses cheaper starting materials. chemguide.co.uk | Still relies on traditional Lewis acids. |
| Heterogeneous Catalysis | Benzene, Cyclopentylating Agent | Zeolites, MOFs | Catalyst is reusable, improved selectivity, reduced waste. numberanalytics.com | May require specific reaction conditions. |
| Green Approaches | Benzene, Cyclopentyl Alcohol | Advanced solid acids, Ionic liquids | Environmentally benign reagents, reduced toxicity. indianchemicalsociety.combeilstein-journals.org | Often still under development for industrial scale. |
Advanced Spectroscopic and Analytical Techniques
The precise characterization of this compound and its reaction products is crucial for both research and industrial applications. While standard techniques like Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy remain fundamental, advanced methods are providing deeper insights. nist.govnist.govdicp.ac.cn
Modern mass spectrometry (MS) techniques are particularly powerful. ijsrm.net High-resolution methods such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) and Time-of-Flight Mass Spectrometry (TOF-MS) allow for highly accurate mass determination, aiding in the unambiguous identification of compounds in complex mixtures. ijsrm.netgetenviropass.com Gas chromatography coupled with mass spectrometry (GC-MS) is a staple for separating and identifying volatile compounds like this compound from various matrices. qa-group.commdpi.com For more complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. ijsrm.net
A particularly innovative technique is Direct Analysis in Real Time (DART) mass spectrometry. jeol.com DART-MS allows for the direct analysis of samples in their native state with minimal to no preparation, offering rapid qualitative and quantitative data. biomolther.orgacs.org For instance, this compound has been utilized as an internal reference in DART-TOF-MS studies, highlighting the technique's utility in the analysis of organic compounds. jeol.com
Deeper Mechanistic Understanding of Reactions
A thorough understanding of reaction mechanisms is essential for optimizing reaction conditions and designing new synthetic routes. For this compound, research into the mechanisms of its key reactions, such as electrophilic aromatic substitution and oxidation, is ongoing.
The mechanism for electrophilic aromatic substitution on a benzene ring is a well-established two-step process involving the formation of a positively charged intermediate (an arenium ion). msu.edulibretexts.org The alkyl group of this compound is an activating, ortho-para director, meaning it increases the ring's reactivity and directs incoming electrophiles to the positions ortho and para to it. libretexts.org This is due to the electron-donating nature of the alkyl group. libretexts.org
More recent studies focus on the intricate details of other reactions. For example, the oxidation of this compound at the benzylic position has been investigated. One study noted that under certain conditions with a manganese porphyrin catalyst, this compound undergoes hydroxylation and subsequent oxidation to yield valerophenone. chemrxiv.org The mechanism of oxidation for cyclic alkanes like cyclopentane (B165970) involves attack by radicals such as H• and OH• to form a cyclopentyl radical, which then reacts further. rsc.org Understanding these radical pathways is critical for controlling oxidation reactions and preventing unwanted side products.
Environmental Remediation Strategies
As an aromatic hydrocarbon, this compound is representative of a class of compounds that can be environmental contaminants, particularly in soil and groundwater at industrial sites. in-situ.com Consequently, the development of effective remediation strategies is a key area of research.
In Situ Chemical Oxidation (ISCO) is a prominent remediation technology where strong oxidizing agents are injected into the contaminated area to destroy pollutants. in-situ.comwikipedia.org Common oxidants include permanganate (B83412), persulfate, and Fenton's reagent (hydrogen peroxide and an iron catalyst). in-situ.comwikipedia.org Persulfate, for instance, has been shown to be effective in remediating fuel spills and can oxidize benzene and its derivatives (BTEX compounds). frtr.gov ISCO is applicable to a wide range of organic contaminants, including petroleum hydrocarbons and chlorinated benzenes. in-situ.com
Bioremediation offers a more environmentally friendly approach, utilizing microorganisms to degrade contaminants. cluin.org Enhanced bioremediation may involve stimulating native microbial populations by introducing nutrients or specific gases like oxygen (for aerobic degradation) to accelerate the breakdown of hydrocarbons into less harmful substances. cluin.org The choice between ISCO and bioremediation, or a combination of both, depends on site-specific factors like the type and concentration of the contaminant and the site geology. cluin.org
Table 2: Environmental Remediation Techniques for Aromatic Hydrocarbons
| Technique | Description | Applicability to this compound | Key Advantages |
|---|---|---|---|
| In Situ Chemical Oxidation (ISCO) | Injection of strong chemical oxidants (e.g., persulfate, permanganate) to destroy contaminants in place. wikipedia.org | High. Effective for petroleum hydrocarbons and other benzene derivatives. frtr.gov | Rapid and effective for high contaminant concentrations. cluin.org |
| Bioremediation | Use of microorganisms to metabolize and degrade contaminants. cluin.org | High. Aromatic hydrocarbons are known to be biodegradable. | Low cost, environmentally friendly, minimal site disruption. |
| Soil Vapor Extraction (SVE) | A physical treatment process for removing volatile contaminants from the unsaturated zone of the soil. | Moderate. Depends on the volatility of this compound. | Effective for volatile compounds in permeable soils. |
| Activated Carbon Adsorption | Pumping contaminated groundwater through filters containing activated carbon to adsorb the pollutants. | High. Effective for a broad range of organic compounds. | Well-established technology for water treatment. |
Targeted Drug Design and Development
The this compound scaffold is a valuable structural motif in medicinal chemistry. vulcanchem.com Its size and lipophilic nature allow it to serve as a bioisosteric replacement for other groups, such as a phenyl ring, to optimize a drug candidate's properties. nih.gov Replacing or modifying aromatic rings is a common strategy in lead optimization to improve factors like metabolic stability, potency, and solubility. nih.gov
Recent research highlights the incorporation of the this compound moiety into novel therapeutic agents. For instance, derivatives of this compound have been investigated as intermediates in the synthesis of NaV1.8 sodium channel modulators, which are potential treatments for pain. google.com Other studies have explored this compound derivatives in the context of cannabinoid receptor agonists and as potential inhibitors of enzymes like autotaxin, which is implicated in some cancers. nih.gov The strategic placement of a cyclopentyl group on a pharmacophore can influence how the molecule binds to its biological target, potentially enhancing selectivity and efficacy. nih.govresearchgate.net
Q & A
Q. What are the established synthetic routes for cyclopentylbenzene, and how can their efficiency be quantified?
this compound is commonly synthesized via hydrodecyanation using a sodium hydride-iodide composite, as demonstrated by Chan et al. (2018). Efficiency can be quantified by reaction yield, purity (≥99.5% via qNMR with 1,3,5-trimethoxybenzene as an internal standard ), and reproducibility. Key metrics include turnover frequency (TOF) and substrate conversion rates.
Q. What spectroscopic methods are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is critical:
- 1H NMR (500 MHz, CDCl₃): Peaks at δ 1.56–1.84 (cyclopentyl CH₂) and δ 7.15–7.29 (aromatic protons) .
- 13C NMR (125 MHz, CDCl₃): Signals at δ 25.5 (cyclopentyl carbons) and δ 146.5 (aromatic quaternary carbon) . High-resolution mass spectrometry (HRMS-DART) and IR (e.g., 3060 cm⁻¹ for C-H stretches) further confirm structural integrity .
Q. How can researchers ensure the reproducibility of this compound synthesis?
Follow protocols from peer-reviewed studies (e.g., Chan et al. ), document reaction conditions (temperature, solvent ratios), and validate purity using qNMR. Cross-check spectral data against databases like NIST Chemistry WebBook .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound formation in hydrodecyanation reactions?
Advanced studies employ density functional theory (DFT) to model transition states and electron density maps. Compare computational results with experimental kinetic data (e.g., activation energy barriers) to identify rate-determining steps .
Q. How can discrepancies in reported NMR chemical shifts for this compound be resolved?
Contradictions may arise from solvent effects, concentration, or instrumentation calibration. Replicate experiments using standardized conditions (e.g., CDCl₃, 500 MHz) and reference internal standards (e.g., tetramethylsilane). Cross-validate with NIST data .
Q. What strategies address gaps in understanding this compound’s reactivity in catalytic systems?
Design systematic studies varying catalysts (e.g., Pd, Ni), ligands, and solvents. Use kinetic profiling (e.g., Eyring plots) and in-situ spectroscopy (FTIR, Raman) to monitor intermediates .
Methodological Guidance
Q. How should researchers design experiments to investigate this compound’s thermodynamic properties?
Q. What statistical approaches are suitable for analyzing this compound reaction yields across multiple trials?
Use ANOVA to compare means and assess variability. Apply Tukey’s HSD test for post-hoc analysis. Report confidence intervals (95%) and effect sizes to quantify practical significance .
Data Interpretation and Reporting
Q. How can researchers validate this compound’s structural configuration using computational chemistry?
Q. What frameworks guide the integration of this compound studies into broader organic chemistry literature?
Align with systematic review methodologies:
- Identify knowledge gaps via SciFinder or Web of Science .
- Synthesize findings using PRISMA guidelines for transparency .
Tables for Comparative Analysis
Table 1: Key NMR Data for this compound
| Proton/Carbon | δ (ppm) | Multiplicity | Assignment | Source |
|---|---|---|---|---|
| 1H (CH₂) | 1.56–1.84 | m | Cyclopentyl CH₂ | Chan et al. |
| 13C (Cq) | 146.5 | - | Aromatic Cq | Chan et al. |
Table 2: Recommended Databases for this compound Research
| Database | Use Case | Access Requirements |
|---|---|---|
| NIST WebBook | Thermodynamic, spectral data | Subscription |
| SciFinder | Literature review, reaction pathways | Institutional |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
